N-Boc-2-(3-pyridyl)cyclopropanamine
Description
Properties
CAS No. |
1024605-77-3 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
tert-butyl N-(2-pyridin-3-ylcyclopropyl)carbamate |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-7-10(11)9-5-4-6-14-8-9/h4-6,8,10-11H,7H2,1-3H3,(H,15,16) |
InChI Key |
LJUOZRBDSDCVMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring Formation and Pyridine Substitution
The core cyclopropane structure bearing the 3-pyridyl substituent is typically synthesized via cyclopropanation reactions or through multi-step sequences starting from substituted pyridine precursors.
Cyclopropanation Approaches:
The cyclopropane ring can be formed by diastereoselective cyclopropanation of alkenes derived from pyridine-substituted precursors. For example, substituted cinnamic acid derivatives have been used as starting materials in related cyclopropylamine syntheses, where Oppolzer's sultam mediates stereoselective cyclopropanation to yield chiral cyclopropylamides, which can be further transformed into cyclopropanamines.Nitro- and Azide Intermediates:
Some synthetic routes involve intermediates such as nitro- or azide-substituted cyclopropanes, which are converted to the amine by reduction. For instance, a nitrocyclopropane intermediate can be stereoselectively reduced by catalytic hydrogenation with palladium catalysts and zinc dust to yield the cyclopropanamine.Challenges:
Many traditional methods use hazardous reagents such as sodium azide, diazomethane, sodium hydride, and palladium acetate. These reagents pose safety risks (explosivity, toxicity) and increase process complexity and cost, especially for industrial scale-up.
Introduction of the N-Boc Protecting Group
The Boc (tert-butoxycarbonyl) protecting group is widely employed to protect the amine functionality during multi-step synthesis, improving compound stability and selectivity.
Boc Protection Reaction:
The amine is protected by reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as sodium bicarbonate or triethylamine. Catalysts like 4-dimethylaminopyridine (DMAP) or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) can be employed to improve yields and reaction rates.Typical Conditions:
A representative procedure involves dissolving the aminopyridine derivative in an organic solvent (e.g., dichloromethane or methylene chloride) at room temperature, adding (Boc)₂O along with EDCI, HOBt, and a base (e.g., triethylamine), and stirring for about 1 hour. The reaction progress is monitored by TLC, and after completion, the product is isolated by washing, drying, and chromatographic purification.Yields and Purity:
This method typically affords high yields (~85%) of the N-Boc-protected aminopyridine intermediate with excellent selectivity (single isomer ratio up to 50:1), facilitating further synthetic transformations.
Representative Synthetic Sequence for N-Boc-2-(3-pyridyl)cyclopropanamine
Based on the integration of literature and patent data, a generalized synthetic route can be outlined as follows:
Comparative Analysis of Synthetic Routes
Research Findings and Industrial Considerations
Safety and Environmental Impact:
The use of sodium azide and diazomethane is a significant safety hazard due to their toxicity and explosive nature, limiting their industrial applicability. Improved methods seek to avoid these reagents or replace them with safer alternatives.Process Optimization:
Efforts to reduce the number of steps, avoid chromatographic purification, and employ safer reagents are ongoing. For example, in situ generation of intermediates and catalytic asymmetric cyclopropanation are areas of active research to improve yield and safety.Biological Relevance:
The Boc-protected cyclopropanamine derivatives with pyridine rings have shown promising biological activities, including enzyme inhibition and potential anticancer effects, motivating continued development of efficient synthetic routes.
Summary Table of Key Reagents and Conditions
Chemical Reactions Analysis
N-Boc-2-(3-pyridyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc group can be removed under acidic conditions, and the amine can undergo further substitution reactions with electrophiles.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Boc-2-(3-pyridyl)cyclopropanamine has several scientific research applications:
Organic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-Boc-2-(3-pyridyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can provide steric hindrance and rigidity to the molecule. The Boc group serves as a protecting group, allowing for selective reactions at the amine site .
Comparison with Similar Compounds
Comparison with Similar Cyclopropanamine Derivatives
Structural Features
Cyclopropanamine derivatives vary in substituents and protective groups, influencing their reactivity and applications. Below is a structural comparison:
*Estimated based on structural analysis.
Physicochemical Properties
- Solubility : The pyridyl group in this compound improves polar solubility compared to aromatic substituents (e.g., nitrobenzyl in ). Trifluoroethyl derivatives (e.g., ) exhibit enhanced lipophilicity due to fluorine atoms.
- Stability : Boc-protected amines (e.g., ) show greater thermal and configurational stability than unprotected analogs. For example, N-Boc-2-aryl pyrrolidines resist racemization below -60°C in ether , whereas unprotected amines (e.g., ) may degrade under acidic conditions.
Stability and Reactivity
- Configurational Stability : N-Boc-2-aryl pyrrolidines/piperidines exhibit solvent-dependent enantiomerization. For instance, N-Boc-2-lithio-2-phenylpyrrolidine has a half-life >24 hours at -60°C in ether but racemizes rapidly in THF .
- Thermal Degradation: Boc-protected amines decompose above 150°C, releasing CO₂ and tert-butanol. In contrast, nitro-substituted derivatives (e.g., ) may release toxic NOx under combustion .
Q & A
Q. What are the recommended synthetic routes for N-Boc-2-(3-pyridyl)cyclopropanamine, and how can yield and purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
Cyclopropanation : Introduce the cyclopropane ring via [2+1] cycloaddition using diethylzinc or Simmons–Smith reagents under inert conditions (e.g., dry THF, -10°C to 0°C).
Boc Protection : React the cyclopropanamine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP, triethylamine) in dichloromethane at 25°C.
Pyridyl Functionalization : Couple the 3-pyridyl group using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with a boronic acid derivative.
- Optimization Tips :
- Use high-purity reagents and anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC.
- Purify via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring geometry and Boc group integrity. Key signals: cyclopropane protons (δ 1.2–1.8 ppm), Boc tert-butyl (δ 1.4 ppm).
- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺ expected for C₁₃H₁₉N₂O₂).
- X-ray Crystallography : Resolve stereochemical ambiguities if enantiomers are synthesized .
Advanced Research Questions
Q. How do solvent and ligand choices influence the enantiomeric stability of this compound?
- Methodological Answer : Enantiomerization kinetics depend on:
- Solvent Polarity : Non-polar solvents (e.g., diethyl ether) stabilize lithiated intermediates, reducing racemization. Polar aprotic solvents (e.g., THF) may accelerate inversion.
- Ligands : Chiral ligands (e.g., (-)-sparteine) can slow enantiomerization by forming stable complexes.
- Temperature : Lower temperatures (-60°C to -80°C) minimize thermal flipping of the cyclopropane ring.
Example Data :
| Solvent | Ligand | Temp (°C) | Racemization Half-life |
|---|---|---|---|
| Et₂O | None | -80 | >24 h |
| THF | (-)-Sparteine | -60 | 12 h |
| . |
Q. How can contradictions in biological activity data for this compound be resolved?
- Methodological Answer : Discrepancies may arise from:
- Stereochemical Variants : Test individual enantiomers (e.g., via chiral HPLC separation) for target binding (e.g., receptor affinity assays).
- Purity : Use LC-MS to detect trace impurities (e.g., de-Boc byproducts) that may interfere with assays.
- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%).
- Target Selectivity : Perform competitive binding studies with structurally related compounds (e.g., pyridyl-cyclopropanamine analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
